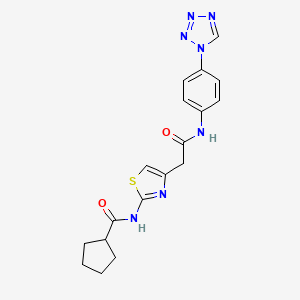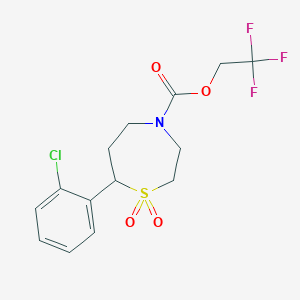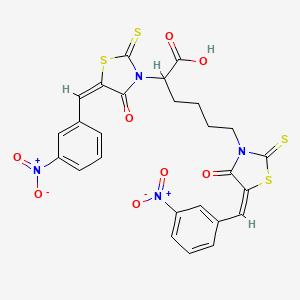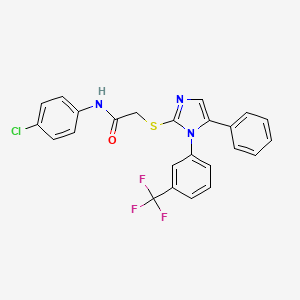
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound characterized by its quinazoline backbone connected to various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step reactions. Starting from readily available precursors, the synthetic strategy often includes the formation of the quinazoline ring, followed by the introduction of the azetidin-1-yl group and subsequent functionalization with the pyran-4-yl and oxopropyl groups. Typical reaction conditions involve controlled temperatures, the use of specific catalysts, and solvent systems tailored to each step.
Industrial Production Methods: Industrial production of this compound would likely scale up the lab-scale synthesis, with modifications to enhance yield and purity. Continuous flow reactors, optimized catalytic systems, and advanced purification techniques such as chromatography and crystallization would be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution due to its functional groups. For example, the oxo groups are susceptible to reduction reactions forming alcohol derivatives, while the azetidin-1-yl group can participate in substitution reactions to introduce further functional diversity.
Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or hydrogen peroxide under controlled acidic or basic conditions. Reduction reactions could use hydride donors such as lithium aluminum hydride or sodium borohydride. Substitution reactions might require halogenating agents or nucleophiles under conditions facilitated by catalysts or heat.
Major Products Formed:
Scientific Research Applications
This compound finds applications across several domains:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Potential role as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: : Exploration as a lead compound in drug development for targeting specific proteins or pathways.
Industry: : Usage in the development of advanced materials or specialty chemicals due to its unique structure.
Mechanism of Action
Mechanism and Molecular Targets: The mechanism by which this compound exerts its effects often involves interactions with biological macromolecules such as enzymes or receptors. The quinazoline core can act as a scaffold for binding to active sites, while the various functional groups may facilitate specific interactions or modifications in biological pathways.
Comparison with Similar Compounds
Similar Compounds and Uniqueness: Similar compounds include those with quinazoline backbones but different substituents such as 3-oxo-3-(2-oxo-2H-chromen-4-yl)propyl or 3-(3-(4-methyl-2-oxo-2H-chromen-3-yl)azetidin-1-yl). What sets 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the specific arrangement and combination of its substituents, imparting distinct chemical and biological properties that can be leveraged for targeted research and applications.
Properties
IUPAC Name |
3-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-8-14(9-19(25)27-13)28-15-10-23(11-15)18(24)6-7-22-12-21-17-5-3-2-4-16(17)20(22)26/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQANQOWFVKXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2918796.png)
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2918799.png)
![2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide](/img/structure/B2918801.png)

![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2918808.png)

![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)
